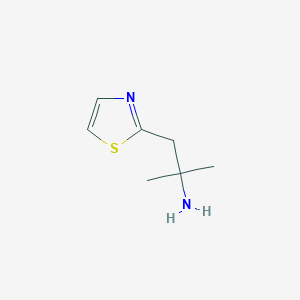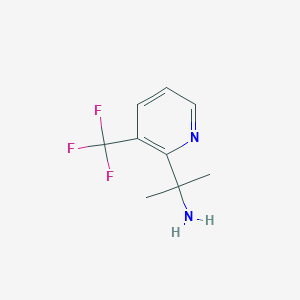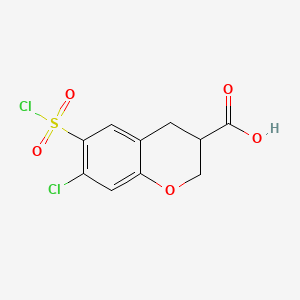![molecular formula C9H9N3O2S B13527414 Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with methyl 2-bromoacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Partially saturated imidazo[4,5-c]pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological and chemical properties.
Benzimidazole: Contains a fused benzene and imidazole ring, showing different reactivity and applications.
Uniqueness
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for further functionalization. Its specific arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine core also contributes to its unique chemical and biological properties .
属性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
methyl 2-(2-sulfanylidene-3H-imidazo[4,5-c]pyridin-1-yl)acetate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-7-2-3-10-4-6(7)11-9(12)15/h2-4H,5H2,1H3,(H,11,15) |
InChI 键 |
VKPCAMKRRKRZED-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C2=C(C=NC=C2)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B13527376.png)










